molecular formula C12H15ClN2O2 B5157882 1-(5-chloro-2-nitrobenzyl)piperidine

1-(5-chloro-2-nitrobenzyl)piperidine

Cat. No.: B5157882
M. Wt: 254.71 g/mol
InChI Key: YVXNXCFXMWJZDJ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-nitrobenzyl)piperidine is a piperidine derivative characterized by a benzyl substituent at the nitrogen atom of the piperidine ring, with a chlorine atom at the 5-position and a nitro group at the 2-position of the aromatic ring. Its molecular formula is C₁₁H₁₃ClN₂O₂, with a molecular weight of 240.686 g/mol .

Properties

IUPAC Name

1-[(5-chloro-2-nitrophenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-11-4-5-12(15(16)17)10(8-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXNXCFXMWJZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine derivatives are a diverse class of compounds with varied biological activities. Below, 1-(5-chloro-2-nitrobenzyl)piperidine is compared to structurally or functionally related analogs:

Table 1: Structural and Pharmacological Comparison of Piperidine Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Findings References
This compound 5-Cl, 2-NO₂ on benzyl group C₁₁H₁₃ClN₂O₂ 240.686 Limited data; structural similarity to bioactive analogs
Phencyclidine (PCP) 1-(1-Phenylcyclohexyl)piperidine C₁₇H₂₅N 243.39 NMDA receptor antagonist; analgesic, psychotomimetic
1-(5-Chloro-2-nitrobenzoyl)pyrrolidine Benzoyl group (5-Cl, 2-NO₂) on pyrrolidine C₁₁H₁₀ClN₂O₃ 253.66 Supplier-listed; no explicit activity reported
Compound 5b (AMPA receptor ligand) 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine derivative Not specified Not specified Anti-fatigue activity; AMPA receptor affinity (IC₅₀ ~0.2 μM)
Compound 6 (α-glucosidase inhibitor) 1-(4-Hydroxy-3-methoxybenzyl)-piperidine triol C₁₄H₂₁NO₆ 299.32 α-Glucosidase inhibition (IC₅₀ = 0.207 mM; Ki = 0.101 mM)
Cloperastine 1-[2-(Chloro-α-phenylbenzyl)oxyethyl]piperidine C₂₀H₂₄ClNO 353.87 Antitussive (cough suppressant)

Key Structural Differences and Implications

  • Ring Modifications : Unlike PCP (which has a cyclohexyl-phenyl group), the benzyl substituent in this compound lacks conformational rigidity, possibly reducing NMDA receptor affinity but improving solubility .
  • Functional Group Variations : The nitro group may serve as a hydrogen-bond acceptor, contrasting with the methoxy or hydroxyl groups in α-glucosidase inhibitors (e.g., Compound 6), which directly interact with enzyme active sites .

Pharmacological and Functional Insights

  • NMDA Receptor Antagonists : PCP and ketamine derivatives (e.g., 1-(2-thienyl)cyclohexylpiperidine) demonstrate that bulky aromatic/heteroaromatic groups on piperidine enhance NMDA receptor binding. The absence of a cyclohexyl ring in this compound may limit such activity .
  • Enzyme Inhibition : Piperidine derivatives with polar substituents (e.g., Compound 6’s triol groups) show potent α-glucosidase inhibition, whereas nitro/chloro groups in the target compound may favor interactions with oxidoreductases or proteases .
  • Analgesic Potential: Structural analogs like PCP-OCH₃-tetralyl (IC₅₀ = 8.2 μM in tail immersion test) suggest that electron-donating groups (e.g., methoxy) enhance analgesic efficacy compared to electron-withdrawing nitro groups .

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